REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6](C)([CH2:12][CH:13]=[CH:14][CH2:15][C:16](C(OCC)=O)([CH3:22])[C:17]([O:19][CH2:20]C)=[O:18])[C:7](OCC)=O)=[O:5])C.[OH-].[K+].OS(O)(=O)=O>O>[CH3:22][CH:16]([CH2:15][CH:14]=[CH:13][CH2:12][CH:6]([CH3:7])[C:4]([O:3][CH3:1])=[O:5])[C:17]([O:19][CH3:20])=[O:18] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 d
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 d
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude product (5.8 g) was dissolved in MeOH (80 mL)
|
Type
|
ADDITION
|
Details
|
treated with concentrated H2SO4 (3.5 mL)
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by SiO2 flash column chromatography (hexanes:EtOAc=4:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CC=CCC(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.9 mmol | |
AMOUNT: MASS | 4.75 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |